molecular formula C12H3Cl7 B3428496 2,2',3,3',4,5,6-Heptachlorobiphenyl CAS No. 68194-16-1

2,2',3,3',4,5,6-Heptachlorobiphenyl

Cat. No. B3428496
CAS RN: 68194-16-1
M. Wt: 395.3 g/mol
InChI Key: PAYFWJAKKLILIT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,2’,3,3’,4,5,6-Heptachlorobiphenyl is C12H3Cl7 . The IUPAC name is 1,2,3,4,5-pentachloro-6-(2,3-dichlorophenyl)benzene . The molecular weight is 395.3 g/mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Solubility and Supercritical Fluids

  • Solubility in Supercritical Fluids : Research has shown that 2,2',3,3',4,5,6-heptachlorobiphenyl, among other polychlorinated biphenyl (PCB) congeners, demonstrates varying solubility in supercritical fluids like carbon dioxide, modified by substances like n-butane and methanol. This solubility plays a key role in understanding the environmental behavior and potential remediation strategies for PCBs (Anitescu & Tavlarides, 1999).

Chemical and Biological Degradation

  • Microbial Degradation : Studies have focused on the microbial degradation of 2,2',3,3',4,5,6-heptachlorobiphenyl. Different patterns of dechlorination were observed depending on the microbial communities and the carbon/electron sources available. This research is crucial for developing bioremediation strategies for PCB-contaminated sites (Nollet & Verstraete, 2003), (Nollet, Van de Putte, Raskin, & Verstraete, 2005).

  • Chemical Remediation : Chemical processes for the removal and degradation of 2,2',3,3',4,5,6-heptachlorobiphenyl from water samples involve techniques like Fe(III)-oxyhydroxide precipitation, and treatment with zero-valent iron powder. These methods focus on concentrating and detoxifying PCBs in environmentally friendly conditions (Nollet, Lutgen, & Verstraete, 2002).

Environmental Fate and Interaction

  • Hydroxyl Radical Oxidation in Gas Phase : Research on the rate constants of hydroxyl radical oxidation of PCBs like 2,2',3,3',4,5,6-heptachlorobiphenyl in the gas phase aids in understanding their environmental fate and atmospheric persistence. These studies use approaches like quantitative structure-activity relationship (QSAR) modeling and density functional theory (DFT) (Yang et al., 2016).

Safety and Hazards

PCBs, including 2,2’,3,3’,4,5,6-Heptachlorobiphenyl, were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,3-dichlorophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-5-3-1-2-4(7(5)14)6-8(15)10(17)12(19)11(18)9(6)16/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYFWJAKKLILIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074203
Record name 2,2',3,3',4,5,6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68194-16-1, 28655-71-2
Record name PCB 173
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68194-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptachlorobiphenyl (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028655712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5,6-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5,6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5,6-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0QH7DT55P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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